molecular formula C11H10N2O B15274813 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde

7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B15274813
M. Wt: 186.21 g/mol
InChI Key: JIAFWDZNAKEKKG-UHFFFAOYSA-N
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Description

7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry due to its unique structural features and biological activities . The presence of the cyclopropyl group and the aldehyde functional group in its structure makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with cyclopropyl ketone, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it effective against bacterial infections . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

Uniqueness: 7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a versatile scaffold for drug design, allowing for the development of compounds with improved efficacy and selectivity .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

7-cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-10-6-12-11-5-9(8-1-2-8)3-4-13(10)11/h3-8H,1-2H2

InChI Key

JIAFWDZNAKEKKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=C(N3C=C2)C=O

Origin of Product

United States

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